molecular formula C22H29N3S2 B1681299 Thiethylperazine CAS No. 1420-55-9

Thiethylperazine

Cat. No.: B1681299
CAS No.: 1420-55-9
M. Wt: 399.6 g/mol
InChI Key: XCTYLCDETUVOIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiethylperazine involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.

    Reduction: Reduction reactions can target the phenothiazine ring, leading to the formation of dihydrophenothiazines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-donating groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrophenothiazines.

    Substitution: Various substituted phenothiazines depending on the nucleophile used.

Scientific Research Applications

Thiethylperazine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenothiazines.

    Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.

    Medicine: Primarily used to treat nausea and vomiting.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Thiethylperazine exerts its effects by antagonizing several neurotransmitter receptors:

Additionally, this compound activates the transport protein ABCC1, which is involved in clearing beta-amyloid from the brain, suggesting potential benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Thiethylperazine is unique among phenothiazines due to its specific receptor profile and its ability to activate ABCC1. Similar compounds include:

    Chlorpromazine: Another phenothiazine with antipsychotic and antiemetic properties but lacks ABCC1 activation.

    Prochlorperazine: Similar antiemetic effects but different receptor affinity profile.

    Promethazine: Primarily used as an antihistamine and antiemetic, with a different side effect profile.

This compound stands out for its combination of dopamine and serotonin receptor antagonism, along with its unique action on ABCC1, making it a versatile compound in both clinical and research settings .

Properties

IUPAC Name

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
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InChI

InChI=1S/C22H29N3S2/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24/h4-5,7-10,17H,3,6,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTYLCDETUVOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3S2
Source PubChem
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Related CAS

1179-69-7 (maleate (1:2)), 52239-63-1 (malate (1:2))
Record name Thiethylperazine [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID1023651
Record name Thiethylperazine
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Molecular Weight

399.6 g/mol
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Physical Description

Solid
Record name Thiethylperazine
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Boiling Point

227 °C @ 0.01 mm Hg
Record name Thiethylperazine
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Solubility

WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/, FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/, 4.87e-03 g/L
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Mechanism of Action

Thiethylperazine is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Thiethylperazine's antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors. This may explain the lack of extrapyramidal effects. Thiethylperazine does not appear to block dopamine within the tubero-infundibular tract, explaining the lower incidence of hyperprolactinemia than with typical antipsychotic agents or risperidone. Antagonism at muscarinic receptors, H1-receptors, and alpha(1)-receptors also occurs with thiethylperazine., THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/, ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/
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Color/Form

Crystals from acetone

CAS No.

1420-55-9, 1179-69-7
Record name Thiethylperazine
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Melting Point

62-64 °C, Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/, Crystals from ethanol; MP: 139 °C /Dimalate/, 62 - 64 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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